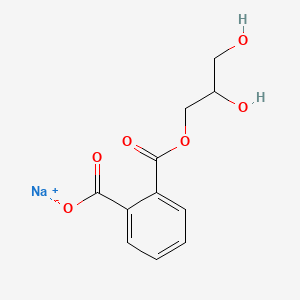

Sodium (2,3-dihydroxypropyl) phthalate

Description

Evolution of Research on Phthalate (B1215562) Derivatives in Organic Chemistry

Research into phthalate derivatives began with their initial synthesis and application as plasticizers in the early 20th century. wikipedia.org The initial focus was on the synthesis of various diesters of phthalic anhydride (B1165640) to achieve desired physical properties in plastics. researchgate.netgoogle.com Over the decades, scientific interest has expanded significantly. nih.gov Concerns about the potential for phthalates to leach from consumer products led to extensive studies on their environmental fate and biological interactions. wikipedia.orgnih.gov This shift prompted deeper investigations into the metabolism of phthalate esters, which often involves hydrolysis to form monoesters and phthalic acid. nih.gov More recent research has explored the synthesis of more complex and functionalized phthalate derivatives, including hydroxylated versions, to understand their structure-activity relationships. nih.govcapes.gov.br There is also a growing interest in developing more sustainable and potentially less disruptive alternatives. frontiersin.org

Structural Frameworks and Synthetic Lineages of Hydroxylated Phthalate Esters

The basic structure of a phthalate ester consists of a benzene (B151609) ring with two adjacent ester groups. researchgate.net Hydroxylated phthalate esters are a subclass that contains one or more hydroxyl (-OH) groups on either the aromatic ring or the alkyl side chains. nih.govcapes.gov.br The presence and position of these hydroxyl groups can significantly influence the compound's polarity, solubility, and biological activity. nih.govcapes.gov.br

The synthesis of phthalate esters typically involves the esterification of phthalic anhydride with an appropriate alcohol. researchgate.netgoogle.com For hydroxylated phthalate esters, the synthesis can proceed through several routes. One approach is to use a pre-hydroxylated alcohol in the esterification reaction. For instance, the synthesis of a compound like Sodium (2,3-dihydroxypropyl) phthalate would likely involve the reaction of phthalic anhydride with glycerol (B35011) (1,2,3-propanetriol) to form the monoester, followed by deprotonation with a sodium base to yield the salt. Another synthetic strategy involves the post-synthesis hydroxylation of a non-hydroxylated phthalate ester, although this can be less specific.

Current Academic Trajectories in the Synthesis and Characterization of Carboxylate Salts within Contemporary Chemical Science

The formation of carboxylate salts from carboxylic acids is a fundamental and widely utilized transformation in chemistry. taylorandfrancis.comlibretexts.org In contemporary chemical science, there is significant research into the controlled synthesis of carboxylate salts with specific properties for various applications. nih.gov One major area of focus is in the pharmaceutical industry, where converting an active pharmaceutical ingredient into a salt form can improve its solubility, stability, and bioavailability. nih.gov

Modern synthetic methods for carboxylate salts often aim for high efficiency and purity. rsc.org This includes the use of novel bases and reaction conditions to ensure complete deprotonation without unwanted side reactions. rsc.org The characterization of these salts is also a key area of research. Advanced analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are employed to confirm the formation of the salt and to elucidate its precise structure. taylorandfrancis.com For a compound like this compound, these characterization techniques would be crucial to confirm the presence of the carboxylate group and the dihydroxypropyl moiety.

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C11H11NaO6 |

| Molecular Weight | 278.19 g/mol |

| IUPAC Name | sodium; 2-(2,3-dihydroxypropoxycarbonyl)benzoate |

| Physical Description | Information not widely available, likely a solid |

| Solubility | Expected to be soluble in water |

Note: Data for this compound is not extensively available in public databases. The provided information is based on its chemical structure and general properties of similar compounds.

Table 2: Related Phthalate Compounds

| Compound Name | Chemical Formula | Key Characteristics |

| Phthalic Acid | C8H6O4 | The parent dicarboxylic acid from which phthalates are derived. nih.gov |

| Phthalic Anhydride | C8H4O3 | The anhydride of phthalic acid, a common precursor in phthalate synthesis. researchgate.net |

| Bis(2-ethylhexyl) phthalate (DEHP) | C24H38O4 | A common high-molecular-weight phthalate plasticizer. wikipedia.org |

| Dibutyl phthalate (DBP) | C16H22O4 | A common low-molecular-weight phthalate plasticizer. wikipedia.org |

Structure

3D Structure of Parent

Properties

CAS No. |

24066-77-1 |

|---|---|

Molecular Formula |

C11H11NaO6 |

Molecular Weight |

262.19 g/mol |

IUPAC Name |

sodium;2-(2,3-dihydroxypropoxycarbonyl)benzoate |

InChI |

InChI=1S/C11H12O6.Na/c12-5-7(13)6-17-11(16)9-4-2-1-3-8(9)10(14)15;/h1-4,7,12-13H,5-6H2,(H,14,15);/q;+1/p-1 |

InChI Key |

NUAKIGIJWXBIBL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCC(CO)O.[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Sodium 2,3 Dihydroxypropyl Phthalate

Systematic Methodologies for Esterification and Ionic Salt Formation

The foundational synthesis of Sodium (2,3-dihydroxypropyl) phthalate (B1215562) is achieved through a two-step process: the mono-esterification of phthalic anhydride (B1165640) with glycerol (B35011) to form (2,3-dihydroxypropyl) hydrogenphthalate, followed by its neutralization to yield the sodium salt.

Optimized Reaction Parameters for Phthalate Ester Precursors

The initial and most critical step is the ring-opening esterification of phthalic anhydride with glycerol. The primary challenge in this synthesis is to control the reaction to favor the formation of the mono-ester, (2,3-dihydroxypropyl) hydrogenphthalate, over the more common polyester (B1180765), glyptal. e3s-conferences.org This is typically achieved by carefully controlling the stoichiometry of the reactants and the reaction temperature.

The reaction involves the nucleophilic attack of one of the hydroxyl groups of glycerol on one of the carbonyl carbons of phthalic anhydride. To promote mono-esterification, a molar ratio of phthalic anhydride to glycerol of approximately 1:1 is theoretically ideal. However, in practice, a slight excess of glycerol may be used to ensure complete consumption of the anhydride and to statistically favor the mono-substitution product.

The reaction temperature is a critical parameter. The process is often initiated by heating a mixture of phthalic anhydride and glycerol. For instance, dissolving phthalic anhydride in a solvent like dimethyl sulfoxide (B87167) (DMSO) and heating to around 110 °C before the addition of glycerol has been reported for the synthesis of related hyperbranched polyesters. umn.edu For the synthesis of glyptal, temperatures are often elevated to between 160°C and 200°C to drive the polymerization. e3s-conferences.org To favor the mono-ester, a lower temperature range is generally preferred to minimize further esterification and polymerization. The reaction progress can be monitored by determining the acid number of the reaction mixture through titration with a standardized base solution, such as potassium hydroxide (B78521) in ethanol. e3s-conferences.org

The following table outlines typical reaction parameters that can be optimized for the synthesis of the phthalate ester precursor:

| Parameter | Condition | Rationale |

| Reactant Molar Ratio | Phthalic Anhydride:Glycerol ~ 1:1 to 1:1.2 | To favor mono-esterification and minimize polyester formation. |

| Temperature | 100 - 140 °C | Lower temperatures reduce the rate of subsequent esterification reactions. |

| Solvent | DMSO, or solvent-free | A solvent can aid in temperature control and reactant mixing. |

| Reaction Time | 1 - 2 hours | Monitored by acid number titration to determine reaction completion. |

Controlled Synthetic Approaches to Introduce Dihydroxypropyl Moieties

The introduction of the 2,3-dihydroxypropyl moiety is intrinsic to the use of glycerol as a reactant. Glycerol possesses two primary hydroxyl groups and one secondary hydroxyl group. The primary hydroxyl groups are generally more reactive than the secondary one, which can offer a degree of regioselectivity in the initial esterification step. However, under many conditions, a mixture of isomers may be formed.

A highly controlled approach to introduce a specific dihydroxypropyl moiety can be achieved through the use of protected glycerol derivatives or chiral epoxides. For instance, the ring-opening of a chiral epoxide with a phthalate-containing nucleophile can lead to the enantiomerically pure N-(2,3-dihydroxypropyl)arylamides, demonstrating a method for controlled synthesis. rsc.org While not a direct synthesis of the target compound, this illustrates a strategy for achieving high stereochemical control.

Once the mono-ester, (2,3-dihydroxypropyl) hydrogenphthalate, is formed, it exists as a carboxylic acid. The formation of the sodium salt is a straightforward acid-base neutralization reaction. quora.com The acidic mono-ester is dissolved in a suitable solvent, such as water or an alcohol-water mixture, and treated with a stoichiometric amount of a sodium base, typically sodium hydroxide. The reaction is as follows:

KOOCC₆H₄COOH + NaOH → KOOCC₆H₄COONa + H₂O quora.com

This reaction is analogous to the neutralization of potassium hydrogen phthalate with sodium hydroxide, a common reaction in analytical chemistry for standardizing base solutions. ck12.orgquora.com The completion of the neutralization can be monitored by pH measurement. The resulting sodium salt, Sodium (2,3-dihydroxypropyl) phthalate, can then be isolated by evaporation of the solvent or by precipitation.

Catalytic Systems in Sustainable Phthalate Synthesis

Application of Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysts have been employed in the esterification of phthalic anhydride with polyols like glycerol.

Homogeneous Catalysts: Acid catalysts are commonly used to accelerate the esterification process. Examples include:

p-Toluenesulfonic acid (p-TSA): A strong organic acid that is effective in promoting esterification. quora.comscience.gov

Sulfuric acid: A strong mineral acid that can also be used, though it may lead to more side reactions and dehydration at higher temperatures.

Organometallic compounds: Tin-based catalysts, such as dibutyltin (B87310) dilaurate, have been reported for the polycondensation of glycerol and phthalic acid. researchgate.net

Heterogeneous Catalysts: Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture, which is a key principle of green chemistry. Examples include:

Activated Zeolites: These are microporous aluminosilicate (B74896) minerals that can be acid-activated to provide Lewis acid sites for catalysis. quora.comscience.gov They have been shown to be effective in the synthesis of glyptal from glycerol and phthalic anhydride. quora.comscience.gov

Acidic Resins: Ion-exchange resins with sulfonic acid groups can also serve as solid acid catalysts.

A comparative study between activated zeolite (heterogeneous) and p-TSA (homogeneous) for glyptal synthesis found that p-TSA exhibited a lower activation energy. quora.comscience.gov However, the performance of the heterogeneous catalyst could potentially be improved by increasing its cation exchange capacity and optimizing reaction conditions to minimize diffusion limitations. quora.comscience.gov

The following table provides a comparison of common catalysts used in phthalate ester synthesis:

| Catalyst Type | Example | Advantages | Disadvantages |

| Homogeneous | p-Toluenesulfonic acid | High activity, low cost | Difficult to separate from product |

| Homogeneous | Dibutyltin dilaurate | Effective for polycondensation | Tin toxicity concerns |

| Heterogeneous | Activated Zeolite | Easy to separate and recycle | Potentially lower activity than homogeneous counterparts |

| Heterogeneous | Acidic Ion-Exchange Resin | Reusable, low corrosion | Temperature limitations |

Integration of Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be designed to align with the principles of green chemistry. Key considerations include:

Atom Economy: The reaction of phthalic anhydride with glycerol is an addition reaction with 100% atom economy in the first step (mono-ester formation). The subsequent neutralization also has a high atom economy.

Use of Renewable Feedstocks: Glycerol is a major byproduct of biodiesel production, making it an abundant and renewable raw material. e3s-conferences.orgscience.gov

Catalysis: The use of recyclable heterogeneous catalysts, such as zeolites, reduces waste and simplifies purification. quora.comscience.gov

Solvent Selection: Performing the reaction solvent-free, if possible, or using greener solvents like DMSO or water, is preferable to hazardous organic solvents. The neutralization step can often be carried out in water.

Energy Efficiency: Optimizing reaction conditions to use lower temperatures and shorter reaction times reduces energy consumption.

The development of "green" plasticizers and other phthalate derivatives is an active area of research, with a focus on creating compounds that are biodegradable and synthesized from sustainable materials using cleaner processes. umn.edu

Strategies for Chemical Derivatization and Analogue Preparation

The structure of this compound offers several sites for chemical modification, allowing for the preparation of a variety of analogues with tailored properties. The primary sites for derivatization are the two hydroxyl groups of the dihydroxypropyl moiety and the aromatic ring of the phthalate.

The selective derivatization of hydroxyl groups is a common strategy in organic synthesis. For the 2,3-dihydroxypropyl group, reactions could include:

Esterification: The hydroxyl groups can be esterified with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to introduce new functional groups. For example, derivatization of glycerol with benzoyl chloride has been used for analytical purposes. rsc.org

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can form ethers.

Alkoxylation: Reaction with epoxides can extend the side chain with polyether units.

The aromatic ring of the phthalate can also be modified through electrophilic aromatic substitution reactions, such as:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine for further functionalization.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) which can then participate in cross-coupling reactions.

Sulfonation: Introduction of a sulfonic acid group, which can alter the solubility and other physical properties of the molecule.

The choice of derivatization strategy would depend on the desired properties of the final analogue. For instance, introducing long alkyl chains via esterification could increase the lipophilicity of the molecule, while the introduction of polar groups like additional hydroxyls or sulfonic acids would increase its hydrophilicity.

Functional Group Interconversion in the Hydroxypropyl Side Chain

The 2,3-dihydroxypropyl side chain of this compound offers a versatile platform for chemical modifications through functional group interconversions. These transformations can alter the molecule's physical and chemical properties, such as its solubility, polarity, and reactivity, paving the way for the development of new derivatives with tailored characteristics. The two hydroxyl groups are primary targets for a variety of chemical reactions.

One common strategy involves the conversion of the hydroxyl groups into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. ub.edu This approach allows for the introduction of a wide range of functional groups. For instance, the diol can be reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form the corresponding ditosylate or dimesylate. ub.edu These sulfonated intermediates are then susceptible to displacement by various nucleophiles.

Another key interconversion is the oxidation of the hydroxyl groups. Depending on the reaction conditions and the oxidizing agent used, the primary and secondary alcohols of the dihydroxypropyl chain can be selectively or fully oxidized to aldehydes, ketones, or carboxylic acids. For example, mild oxidizing agents could convert the secondary alcohol to a ketone and the primary alcohol to an aldehyde. Stronger oxidation would yield a dicarboxylic acid derivative.

Furthermore, the hydroxyl groups can undergo etherification or esterification reactions. Reaction with alkyl halides or sulfates in the presence of a base can yield ethers, while reaction with acyl chlorides or anhydrides can produce esters. These reactions can be used to introduce lipophilic chains or other functional moieties to the molecule.

The vicinal diol arrangement also allows for specific reactions such as cleavage by periodate (B1199274) or the formation of cyclic acetals and ketals. Reaction with aldehydes or ketones in the presence of an acid catalyst can protect the diol functionality, allowing for selective reactions at other parts of the molecule.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Diol (-OH, -OH) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Ditosylate (-OTs, -OTs) | Sulfonylation |

| Diol (-OH, -OH) | Methanesulfonyl chloride (MsCl), Pyridine | Dimesylate (-OMs, -OMs) | Sulfonylation |

| Sulfonate Ester (-OTs/-OMs) | Sodium Halide (e.g., NaI, NaBr) | Dihalide (-I, -Br) | Nucleophilic Substitution (Finkelstein Reaction) vanderbilt.edu |

| Diol (-OH, -OH) | Strong Oxidizing Agent (e.g., KMnO4) | Dicarboxylic Acid | Oxidation |

| Diol (-OH, -OH) | Alkyl Halide, Base | Diether | Williamson Ether Synthesis |

| Diol (-OH, -OH) | Acyl Chloride, Base | Diester | Esterification |

| Diol (-OH, -OH) | Aldehyde/Ketone, Acid Catalyst | Cyclic Acetal/Ketal | Acetal/Ketal Formation |

Synthesis of Intermediates for Advanced Chemical Structures

The synthesis of this compound and its derivatives relies on the preparation of key intermediates that can be elaborated into more complex chemical structures. A plausible synthetic approach involves the initial reaction of a phthalate precursor with a suitable three-carbon building block.

A common starting material for phthalate derivatives is phthalimide (B116566). beilstein-journals.org Phthalimide can be reacted with a C3 electrophile containing a masked or precursor diol functionality. For instance, a synthetic route could commence with the reaction of phthalimide with epichlorohydrin (B41342) or a related epoxypropane derivative. A method for synthesizing N-(2,3-epoxypropyl) phthalimide involves the condensation of the sodium salt of phthalimide with chloropropene, followed by oxidation of the resulting 3-(phthalimido)propylene with a peroxy acid. google.com

Alternatively, a retro-synthetic analysis suggests that the 2,3-dihydroxypropyl side chain can be introduced by opening a chiral epoxide. beilstein-journals.org For example, phthalimide can react with (S)-glycidol under Mitsunobu conditions to yield (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione. beilstein-journals.org This epoxide is a versatile intermediate. Ring-opening of this epoxide with a nucleophile, followed by hydrolysis of the phthalimide group, can lead to a variety of substituted aminopropanols. For the synthesis of the target compound, the epoxide could potentially be opened under basic conditions to yield the diol, followed by hydrolysis of the imide to the sodium carboxylate.

Another strategy involves starting with phthalic anhydride. Phthalic anhydride can be reacted with a suitable nucleophile, such as the sodium salt of glycerol, although this reaction may present regioselectivity challenges. A more controlled approach could involve the reaction of phthalic anhydride with a protected glycerol derivative, followed by deprotection.

The synthesis of related compounds, such as N-(2,3-dihydroxypropyl)arylamides, has been demonstrated through the oxidative esterification of aryl aldehydes with a phthalimido-epoxide intermediate. beilstein-journals.org This highlights the utility of phthalimido-protected C3 synthons in building complex structures. The intermediate, (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate (B1203000), is formed by the ring-opening of the corresponding epoxide. beilstein-journals.org Subsequent aminolysis and hydrolysis could potentially be adapted to form the desired sodium phthalate derivative.

| Intermediate | Starting Materials | Key Reaction Type | Potential for Advanced Structures |

| N-(2,3-epoxypropyl)phthalimide | Phthalimide sodium salt, Chloropropene, Peroxy acid | Condensation, Oxidation google.com | Precursor for various ring-opened products containing the phthalimide moiety. |

| (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione | Phthalimide, (S)-Glycidol | Mitsunobu Reaction beilstein-journals.org | Versatile chiral intermediate for the synthesis of enantiomerically pure derivatives. |

| (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate | (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, Benzaldehyde | NHC-mediated Oxidative Esterification beilstein-journals.org | Demonstrates a method for introducing ester functionality onto the side chain. |

| Hydrated Sodium Phthalate | Phthalic Acid, Sodium Hydroxide | Acid-Base Neutralization researchgate.net | A simple phthalate salt that could potentially be further functionalized, although less direct for side-chain introduction. |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution and the solid state. For Sodium (2,3-dihydroxypropyl) phthalate (B1215562), a combination of multinuclear, multidimensional, and solid-state NMR experiments provides a complete picture of its atomic framework.

Multinuclear and Multidimensional NMR for Structural Elucidation

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary information about the chemical environment of the hydrogen and carbon atoms within the molecule. In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons of the phthalate ring, as well as the methine and methylene (B1212753) protons of the 2,3-dihydroxypropyl chain. The aromatic region would typically show a complex multiplet pattern corresponding to the four protons on the ortho-substituted benzene (B151609) ring. rsc.orgresearchgate.net The protons on the glycerol-derived chain would exhibit specific chemical shifts and coupling patterns, allowing for their precise assignment.

Table 3.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (2,3-dihydroxypropyl) phthalate anion in DMSO-d₆

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic CH (4H) | 7.4 - 7.8 | 128 - 133 | Protons to ester and carboxylate carbons |

| Carboxylate C=O | - | ~170 | Aromatic protons |

| Ester C=O | - | ~167 | Aromatic protons, H-1' |

| H-1' (CH₂) | ~4.2 | ~66 | Ester C=O, C-2' |

| H-2' (CH) | ~3.8 | ~70 | C-1', C-3' |

| H-3' (CH₂) | ~3.4 | ~63 | C-2' |

| OH (2H) | 4.5 - 5.5 | - | - |

Note: Predicted values are based on analyses of similar phthalate monoesters and diols. Actual values may vary.

Solid-State NMR for Condensed Phase Analysis

While solution-state NMR provides data on molecules in a solvated, mobile state, solid-state NMR (ssNMR) offers insights into the structure of Sodium (2,3-dihydroxypropyl) phthalate in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. nih.gov These spectra can reveal information about molecular packing, polymorphism (the existence of different crystal forms), and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxylate groups. Differences in chemical shifts between the solid-state and solution-state spectra can indicate specific conformations or interactions present only in the condensed phase.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for mapping its fragmentation pathways, which provides further structural confirmation.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate measurement of a molecule's mass. mdpi.comnih.gov For this compound, analysis in negative ion mode would detect the (2,3-dihydroxypropyl) phthalate anion, [M-Na]⁻. HRMS can determine the mass of this ion with very high precision (typically to within 5 ppm), allowing for the unambiguous calculation of its elemental formula (C₁₁H₁₁O₆). This precise mass confirmation is a critical step in the identification process, distinguishing the target compound from other species with the same nominal mass.

Tandem Mass Spectrometry for Fragmentation Pathway Mapping

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pattern is highly characteristic of the molecule's structure. For the (2,3-dihydroxypropyl) phthalate anion ([M-H]⁻, m/z 255.05), several diagnostic fragmentation pathways are expected based on studies of related phthalate metabolites. nih.gov

Key fragmentation pathways include:

Loss of H₂O: Neutral loss of water from the dihydroxypropyl chain.

Loss of the side chain: Cleavage to produce the phthalic anhydride (B1165640) anion at m/z 147.0088 or the deprotonated benzoate (B1203000) ion at m/z 121.0295. nih.gov

Formation of the carboxylate ion: Generation of the phthalic acid carboxylate ion at m/z 165.0193. nih.gov

The presence of hydroxyl groups on the alkyl chain introduces specific fragmentation patterns that differ from simple alkyl phthalate monoesters, making the MS/MS spectrum a rich source of structural information. nih.govnih.gov

Table 3.2: Predicted Key Fragment Ions in Negative Ion Mode ESI-MS/MS of (2,3-dihydroxypropyl) phthalate

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | Fragment m/z (Exact Mass) | Proposed Neutral Loss |

|---|---|---|---|---|

| 255.0564 | [M-H-H₂O]⁻ | C₁₁H₉O₅⁻ | 221.0455 | H₂O |

| 255.0564 | Phthalic acid carboxylate | C₈H₅O₄⁻ | 165.0193 | C₃H₆O₂ |

| 255.0564 | Phthalic anhydride anion | C₈H₃O₃⁻ | 147.0088 | C₃H₈O₃ |

| 255.0564 | Deprotonated benzoate | C₇H₅O₂⁻ | 121.0295 | C₄H₆O₄ |

Source: Fragmentation pathways adapted from studies on oxidative phthalate metabolites. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The functional groups within this compound have characteristic vibrational frequencies, and their spectra provide a unique molecular "fingerprint."

The IR spectrum is particularly informative for identifying polar functional groups. Key expected absorption bands for this compound would include:

O-H Stretch: A broad band typically in the region of 3500-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups. researchgate.net

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹. researchgate.net

Ester C=O Stretch: A strong, sharp absorption around 1725-1700 cm⁻¹. researchgate.netnih.gov

Carboxylate (COO⁻) Asymmetric & Symmetric Stretch: Strong absorptions typically around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The presence of these bands confirms the salt form. researchgate.net

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region, corresponding to the ester and alcohol C-O bonds. researchgate.net

Table 3.3: Predicted Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) |

| 1725 - 1700 (strong) | C=O Stretch | Ester |

| 1610 - 1550 (strong) | C=O Asymmetric Stretch | Carboxylate (COO⁻) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1420 - 1300 | C=O Symmetric Stretch | Carboxylate (COO⁻) |

| 1300 - 1000 (strong) | C-O Stretch | Ester, Alcohol |

Source: Data compiled from reference spectra of related phthalate esters and salts. researchgate.netnih.govresearchgate.netnih.gov

Raman spectroscopy serves as a complementary technique. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, non-polar bonds and symmetric vibrations, such as the symmetric breathing mode of the benzene ring, often produce strong signals in a Raman spectrum where they might be weak or absent in the IR spectrum. This makes the combination of IR and Raman spectroscopy a powerful approach for complete vibrational analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of this absorption, providing a unique molecular "fingerprint."

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for its key functional groups. The presence of the phthalate ester can be confirmed by the strong carbonyl (C=O) stretching vibration, typically observed in the range of 1720-1740 cm⁻¹ for phthalate esters. researchgate.netthermofisher.com The aromatic ring of the phthalate structure would exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. researchgate.net The presence of the 2,3-dihydroxypropyl group would be clearly indicated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups. Additionally, C-O stretching vibrations from the alcohol and ester groups would be expected in the 1000-1300 cm⁻¹ region. researchgate.net

FTIR can be used for rapid screening of materials for the presence of phthalates. thermofisher.comhpst.cz The technique can be performed on solid samples using an Attenuated Total Reflectance (ATR) accessory, which allows for minimal sample preparation. thermofisher.com For quantitative analysis, creating a calibration curve with standards of known concentrations is necessary. hpst.cz

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Alcohol) | 3200-3600 (broad) | Stretching |

| C-H (Aromatic) | >3000 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Ester) | 1720-1740 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman spectrum reveals the vibrational, rotational, and other low-frequency modes in a molecule.

For this compound, Raman spectroscopy would be particularly useful for identifying the phthalate backbone and the aliphatic chain. Phthalate esters as a group can be identified by a set of characteristic Raman bands. dtu.dk Common peaks for phthalates are observed around 1040, 1580, 1600, and 1726 cm⁻¹. researchgate.net The aromatic ring vibrations are typically strong in Raman spectra. The dihydroxypropyl side chain would also produce characteristic C-H and C-O stretching and bending vibrations. Raman spectroscopy is advantageous for aqueous solutions due to the weak Raman scattering of water. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to simulate the Raman spectra and aid in the assignment of vibrational modes. nih.govnih.gov

Table 2: Characteristic Raman Peaks for Phthalate Esters

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1726 | C=O stretch | researchgate.net |

| ~1600 | Phenyl ring vibration | researchgate.net |

| ~1580 | Phenyl ring vibration | researchgate.net |

| ~1450 | CH₂ bend | nih.gov |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline material. dtic.mil When a beam of X-rays strikes a crystal, it is diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. researchgate.net

For this compound, which is a salt, obtaining a single crystal would allow for a complete structural elucidation through single-crystal X-ray crystallography. This would determine the precise arrangement of the sodium and (2,3-dihydroxypropyl) phthalate ions in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding from the hydroxyl groups. Studies on similar compounds, like sodium acid phthalate hemihydrate, have shown they crystallize in the orthorhombic system. researchgate.net The powder XRD pattern, which can be obtained from a polycrystalline sample, serves as a fingerprint for the crystalline phase of the compound. researchgate.net The powder data for sodium acid phthalate shows characteristic diffraction peaks that can be indexed to a specific crystal system and space group. dtic.mil

Table 3: Example Crystal Data for a Phthalate Salt (Sodium Acid Phthalate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | B2ab | researchgate.net |

| a (Å) | 6.78 | dtic.mil |

| b (Å) | 9.28 | dtic.mil |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the components of a mixture and for assessing the purity of a compound. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com For a compound like this compound, derivatization would likely be necessary to increase its volatility, as the hydroxyl groups and the sodium salt form make it non-volatile. Derivatization agents such as silylating agents (e.g., BSTFA) could be used to convert the hydroxyl groups to trimethylsilyl (B98337) ethers.

Method development in GC-MS involves optimizing several parameters. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is commonly used for phthalate analysis. gcms.cz The oven temperature program needs to be optimized to achieve good separation of the analyte from any impurities or other components in the sample matrix. gcms.cz The mass spectrometer can be operated in either full scan mode to obtain the mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. oregonstate.edu In SIM mode, the instrument is set to detect only specific ions characteristic of the target analyte.

Table 4: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS UI 20 m x 0.18 mm, 0.18 µm | gcms.cz |

| Carrier Gas | Helium or Hydrogen | gcms.cz |

| Inlet Temperature | 280 °C | gcms.cz |

| Oven Program | e.g., 60°C hold for 1.5 min, ramp to 320°C | gcms.cz |

| MS Mode | Electron Ionization (EI) | gcms.cz |

Liquid chromatography-mass spectrometry (LC-MS) is ideally suited for the analysis of non-volatile, polar, and thermally labile compounds like this compound, as it does not require derivatization. nih.gov Reversed-phase chromatography using a C18 column is a common choice for the separation of phthalate metabolites. researchgate.net

The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govub.edu The gradient elution program, which changes the composition of the mobile phase over time, is optimized to achieve the desired separation.

Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, and it can be operated in either positive or negative ion mode. For this compound, detection in negative ion mode might be advantageous due to the phthalate carboxylate group. Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification by monitoring a specific precursor ion to product ion transition. nih.gov

Table 5: Illustrative LC-MS/MS Parameters for Phthalate Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 core-shell column | researchgate.net |

| Mobile Phase A | Water with 0.1% Acetic Acid | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Elution | Gradient | nih.gov |

| Ionization | Electrospray Ionization (ESI), Negative Mode | nih.gov |

Advanced hyphenated techniques combine multiple analytical methods to provide more comprehensive information about complex samples. chromatographytoday.comijarnd.com These techniques are particularly useful for identifying unknown compounds in a mixture or for analyzing trace-level components in a complex matrix.

One such technique is LC-MS/MS , which has been discussed for quantitative analysis but is also a powerful tool for structural elucidation. nih.gov By analyzing the fragmentation patterns of the parent ion, information about the structure of the molecule can be obtained.

Another advanced technique is Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR) . nih.gov In this technique, the eluent from the LC column is deposited onto a suitable substrate, the solvent is evaporated, and the FTIR spectrum of the separated components is recorded. This provides functional group information for each peak in the chromatogram. nih.gov

For volatile compounds, two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) offers significantly enhanced separation power compared to conventional GC-MS. This technique uses two different columns in series to separate complex mixtures that cannot be resolved by a single column.

These advanced hyphenated techniques, while complex, provide a level of detail that is often necessary for the complete characterization of a compound and its related substances in challenging sample matrices. chromatographytoday.com

Computational and Theoretical Investigations of Sodium 2,3 Dihydroxypropyl Phthalate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like sodium (2,3-dihydroxypropyl) phthalate (B1215562), DFT calculations would be instrumental in determining its most stable three-dimensional arrangement (ground state geometry).

The process would involve optimizing the molecular structure to find the lowest energy conformation. This would reveal crucial information about bond lengths, bond angles, and dihedral angles. For instance, the orientation of the (2,3-dihydroxypropyl) group relative to the phthalate ring and the position of the sodium ion would be determined. The calculated ground state energy would provide a measure of the molecule's thermodynamic stability.

Hypothetical Data Table: Optimized Geometric Parameters for Sodium (2,3-dihydroxypropyl) phthalate (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | O-Na | ~2.30 Å |

| Bond Angle | O-C-O (carboxylate) | ~125° |

| Dihedral Angle | Phthalate Ring - Propyl Chain | Variable, dependent on conformation |

Note: The values in this table are illustrative examples based on general chemical principles and data for similar compounds. They are not the result of actual calculations on this compound.

Ab Initio Methods for Molecular Orbital Characterization

Ab initio methods, which are based on first principles without empirical parameters, can provide a more detailed picture of the electronic structure. A key aspect of this would be the characterization of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich phthalate ring and the oxygen atoms of the carboxylate and hydroxyl groups. The LUMO would likely be distributed over the aromatic ring system.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for understanding the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with their environment.

Exploration of Solution-Phase Behavior

In a real-world scenario, such as in a biological system or an industrial process, this compound would be in solution. MD simulations can model the behavior of the molecule in a solvent, typically water. These simulations would track the movements of the phthalate derivative and the surrounding solvent molecules over time.

This approach would allow for a detailed conformational analysis, revealing the different shapes the molecule can adopt in solution and the likelihood of each conformation. It would also provide insights into how the flexible (2,3-dihydroxypropyl) side chain moves and folds.

Interactions with Model Surfaces and Solvation Shells

MD simulations are also invaluable for studying how molecules interact with surfaces and how they are solvated. For this compound, one could simulate its interaction with a model biological membrane or an industrial material surface. This would reveal whether the molecule tends to adsorb to the surface, and if so, which parts of the molecule are involved in the interaction.

Furthermore, these simulations can characterize the solvation shell around the molecule. This refers to the layer of solvent molecules that are in direct contact with and influenced by the solute. The structure and dynamics of this solvation shell are crucial for understanding the molecule's solubility and how it is perceived by other molecules in the solution. For instance, the sodium ion and the polar hydroxyl and carboxylate groups would be expected to form strong interactions with water molecules.

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry can be a powerful tool for investigating potential chemical reactions of a molecule. By modeling the transition states and calculating the energy barriers associated with different reaction pathways, researchers can predict how a molecule might transform or degrade.

For this compound, this could involve studying its hydrolysis, where the ester linkage is broken, or the oxidation of the dihydroxypropyl side chain. Such studies would provide a detailed, step-by-step mechanism of these reactions at an electronic level, which is often difficult to probe experimentally. This information would be valuable for understanding the compound's stability and potential metabolic fate.

Theoretical Prediction of Degradation Mechanisms

The environmental fate of phthalate esters is largely determined by their degradation pathways, which can be elucidated through computational modeling. nih.govnih.gov Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in predicting the thermodynamics and kinetics of various degradation reactions for structurally related phthalates. ln.edu.hkscispace.com These investigations typically explore pathways such as hydrolysis, oxidation, and biodegradation. nih.govresearchgate.net

Hydrolysis: The initial and often rate-limiting step in the degradation of many phthalate esters is the hydrolysis of the ester bonds. nih.gov This process can occur under both acidic and alkaline conditions, as well as being enzymatically mediated. nih.govsemanticscholar.org For this compound, it is hypothesized that the ester linkage is the primary site of initial hydrolytic attack, leading to the formation of phthalic acid and 1,2,3-propanetriol (glycerol). The presence of the hydroxyl groups on the propyl chain may influence the rate of hydrolysis compared to simpler alkyl phthalates.

Oxidation: Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants like phthalates. researchgate.net Theoretical studies on other phthalates, such as dibutyl phthalate (DBP), have shown that reactions with hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•) are thermodynamically favorable. ln.edu.hkscispace.com The predicted mechanisms involve radical adduct formation and hydrogen atom abstraction. ln.edu.hk For this compound, the dihydroxypropyl side chain presents additional sites for oxidative attack, potentially leading to a more complex array of degradation products.

Biodegradation: Microbial degradation is a key process for the removal of phthalates from the environment. nih.gov Computational studies have been used to investigate the interaction of phthalates with degrading enzymes. nih.gov The general metabolic pathway involves the initial hydrolysis of the diester to a monoester and then to phthalic acid, which is further metabolized. nih.govnih.gov It is expected that this compound would follow a similar enzymatic hydrolysis pathway.

A summary of predicted degradation pathways for phthalate esters, applicable to this compound, is presented in Table 1.

| Degradation Pathway | Predicted Reactants/Mediators | Primary Intermediate Products | Final Products (Predicted) |

| Hydrolysis | Water (acidic/alkaline conditions), Esterases | Mono(2,3-dihydroxypropyl) phthalate, Phthalic acid | Phthalic acid, 1,2,3-Propanetriol |

| Oxidation | Hydroxyl radicals (•OH), Sulfate radicals (SO₄⁻•) | Oxidized intermediates, Ring-opened products | Carbon dioxide, Water, Inorganic salts |

| Biodegradation | Microbial enzymes (e.g., hydrolases) | Mono(2,3-dihydroxypropyl) phthalate, Phthalic acid | Biomass, Carbon dioxide, Water |

Transition State Analysis for Reaction Kinetics

Transition state theory is a fundamental concept in computational chemistry used to determine the kinetics of chemical reactions. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined, which is crucial for understanding the reaction rate.

For phthalate esters, transition state analysis has been applied to model their hydrolysis and oxidation reactions. ln.edu.hk In the case of hydrolysis, computational models can elucidate the multi-step reaction mechanism, including the formation of a tetrahedral intermediate and the subsequent departure of the alcohol moiety. The calculated energy barriers for these steps provide quantitative insights into the reaction kinetics. semanticscholar.org

The table below presents hypothetical kinetic parameters for the degradation of this compound based on general findings for other phthalates. nih.govcalstate.eduacs.org

| Reaction Type | Kinetic Model | Hypothetical Rate-Determining Step | Factors Influencing Reaction Rate |

| Hydrolysis | Pseudo-first-order | Formation of tetrahedral intermediate | pH, Temperature, Enzyme concentration |

| Oxidation by •OH | Second-order | Hydrogen abstraction or radical addition | Radical concentration, pH, Temperature |

| Biodegradation | Michaelis-Menten kinetics | Enzymatic hydrolysis of the first ester bond | Substrate concentration, Microbial population density, Temperature |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a compound with its reactivity. nih.gov These models are built by establishing a statistical relationship between calculated molecular descriptors and experimentally determined reactivity data. nih.govresearchgate.net For phthalate esters, QSRR studies have been primarily focused on predicting their chromatographic retention behavior, which is related to their physicochemical properties and, indirectly, their environmental partitioning and reactivity. researchgate.netresearchgate.netmdpi.com

The development of a QSRR model involves several steps:

Selection of a dataset of compounds with known reactivity.

Calculation of molecular descriptors that encode structural, electronic, and physicochemical features.

Development of a mathematical model (e.g., multiple linear regression, support vector machine) to correlate descriptors with reactivity. nih.gov

Validation of the model to assess its predictive power. nih.gov

While no specific QSRR models for the degradation of this compound have been reported, models developed for other phthalates can provide insights into the types of molecular descriptors that are likely to be important. chemrxiv.org These often include descriptors related to molecular size, lipophilicity, and electronic properties.

The following table lists key molecular descriptors that are commonly used in QSRR studies of phthalate esters and their relevance to reactivity.

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Topological | Molecular Weight (MW) | Influences diffusion rates and steric hindrance. |

| Electronic | Dipole Moment | Relates to the polarity of the molecule and its interaction with polar reactants. |

| Quantum Chemical | HOMO/LUMO Energies | Indicates susceptibility to electrophilic/nucleophilic attack. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to bioavailability and partitioning into different environmental compartments. |

Environmental Occurrence, Fate, and Transformation Studies

Abiotic Degradation Mechanisms and Kinetics

Abiotic degradation of phthalate (B1215562) esters, including monoesters like Sodium (2,3-dihydroxypropyl) phthalate, primarily occurs through hydrolysis, photolysis, and oxidation. However, the rates of these processes can be slow under typical environmental conditions. d-nb.inforesearchgate.netrsc.org

Hydrolysis is a significant abiotic degradation pathway for phthalate esters, involving the cleavage of the ester bond to form a carboxylic acid and an alcohol. researchgate.netresearchgate.net For a phthalate monoester such as this compound, hydrolysis would yield phthalic acid and 1,2,3-propanetriol (glycerol).

The rate of hydrolysis is heavily influenced by pH and temperature. researchgate.net Generally, ester hydrolysis is substantially faster under acidic or basic conditions compared to a neutral pH. researchgate.net Alkaline-catalyzed hydrolysis is typically several orders of magnitude faster than acid-catalyzed hydrolysis. researchgate.net Studies on various phthalate esters have shown that while hydrolysis does occur, the rates can be quite slow, with half-lives potentially spanning from days to years depending on the specific compound and environmental conditions. d-nb.inforesearchgate.net For instance, the hydrolysis of benzyl (B1604629) hydrogen phthalate has been studied as a function of hydroxide (B78521) ion concentration, demonstrating the kinetics of base-catalyzed hydrolysis. researchgate.netumich.edu The general mechanism involves the formation of a tetrahedral intermediate. researchgate.net

Table 1: Hydrolysis of Benzyl Hydrogen Phthalate as a Function of Hydroxide Ion Concentration at 25°C umich.edu

| [NaOH], 10⁻² M | kobs, 10⁻⁴ s⁻¹ |

| 5 | 1.496 ± 0.007 |

| 10 | 3.01 ± 0.02 |

| 20 | 6.4 ± 0.4 |

| 30 | 8.8 ± 0.2 |

| 40 | 12.35 ± 0.07 |

| 48 | 15.0 ± 0.3 |

| 50 | 15.2 ± 0.8 |

Data from a study on benzyl hydrogen phthalate, a related phthalate monoester, illustrating the effect of base concentration on the observed rate constant of hydrolysis.

In landfill environments, the conditions in the lower layers, such as elevated temperatures and pressures along with fluctuating pH, can promote the hydrolysis of phthalate esters, making it a dominant transformation process in that specific setting. nih.gov

Photolytic degradation, or photolysis, is another abiotic pathway for the transformation of phthalates in the environment, particularly in the atmosphere and sunlit surface waters. nih.govresearchgate.net This process can occur directly, through the absorption of UV radiation by the phthalate molecule itself, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals. researchgate.net

Direct photolysis of phthalate esters is generally considered to be a slow process. d-nb.info However, exposure to UV radiation can lead to the breakdown of phthalates. frontiersin.orgresearchgate.net Studies on various phthalic acid esters (PAEs) have shown that UV irradiation can degrade these compounds, with the degradation pathways often involving attacks on the ester's side chains. frontiersin.orgresearchgate.netmurdoch.edu.au For instance, in the UV-induced degradation of some PAEs, the formation of o-hydroxybenzoates has been observed, indicating an attack on the carbon branch. frontiersin.orgresearchgate.net

Indirect photolysis, mediated by hydroxyl radicals (•OH), is often a more significant pathway for the atmospheric degradation of phthalates. researchgate.net In aquatic systems, photocatalytic processes, such as those involving titanium dioxide (TiO2), can significantly enhance the degradation of phthalates. frontiersin.orgresearchgate.netnih.gov In these systems, hydroxyl radicals are generated, which can attack both the alkyl side chain and the aromatic ring of the phthalate, leading to the formation of hydroxylated intermediates and even ring-opening byproducts. frontiersin.orgresearchgate.net

The efficiency of photolytic degradation can vary significantly depending on the specific phthalate ester and the environmental matrix. For example, a study on dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) found that a UV/TiO2 system was highly effective in degrading all three compounds, while a UV-Vis/Bi2WO6 system was effective for DBP but not for DMP and DEP. researchgate.netnih.gov

Oxidative degradation, particularly through reactions with highly reactive radical species, is a key transformation pathway for many organic pollutants, including phthalates. nih.govresearchgate.net The most important oxidant in many environmental systems is the hydroxyl radical (•OH). nih.govresearchgate.netpnas.org Sulfate (B86663) radicals (SO4•−) can also play a role in the degradation of phthalates in certain advanced oxidation processes (AOPs). nih.govresearchgate.netepa.gov

Hydroxyl radicals are non-selective and react rapidly with most organic molecules. pnas.org They can be formed in the environment through various mechanisms, including the photolysis of certain compounds and the ozonolysis of alkenes. pnas.org The reaction of •OH with phthalate esters can lead to the destruction of the aromatic ring and the formation of various intermediates, such as phthalic acid, benzoic acid derivatives, and short-chain carboxylic acids like formic, acetic, and oxalic acid. nih.govresearchgate.net Studies using pulse radiolysis have been conducted to determine the bimolecular rate constants for the reaction of hydroxyl radicals with low-molecular-weight phthalates. calstate.edu

Advanced Oxidation Processes (AOPs) are a group of technologies that utilize the high reactivity of radicals like •OH to degrade persistent organic pollutants. researchgate.netnih.govmdpi.com These processes include UV/H2O2, Fenton and photo-Fenton reactions, and ozonation-based systems. nih.govresearchgate.netresearchgate.net These methods have been shown to be effective in removing phthalate esters from aqueous solutions, with degradation efficiencies ranging from 40.3% to 100%. nih.govresearchgate.net The degradation of diethyl phthalate (DEP) has been studied using an electrochemical oxidation process that generates hydroxyl radicals, leading to the formation of intermediates like monoethyl phthalate and phthalic acid. nih.gov

The interaction with radicals can lead to a complex mixture of transformation products, as the radicals can attack multiple sites on the phthalate molecule. pnas.org For example, the oxidation of bis(2-ethylhexyl) phthalate (DEHP) by OH radicals was found to produce numerous low-intensity products. pnas.org

Table 2: Rate Constants for the Reaction of Dimethyl Phthalate (DMP) and Diethyl Phthalate (DEP) with Various Radicals globethesis.com

| Compound | Radical | Condition | Rate Constant (M⁻¹s⁻¹) |

| DMP | •OH | Natural | 3.4 x 10⁹ |

| DMP | •OH | Alkaline | 3.7 x 10⁹ |

| DMP | eaq⁻ | Natural | 1.6 x 10¹⁰ |

| DMP | eaq⁻ | Alkaline | 2.0 x 10¹⁰ |

| DMP | SO₄⁻• | - | 1.5 x 10⁸ |

| DEP | •OH | Natural | 2.3 x 10⁹ |

| DEP | •OH | Alkaline | 3.1 x 10⁹ |

| DEP | eaq⁻ | Natural | 1.0 x 10¹⁰ |

| DEP | eaq⁻ | Alkaline | 1.2 x 10¹⁰ |

| DEP | SO₄⁻• | - | 1.0 x 10⁸ |

This table provides kinetic data for the reaction of related phthalate esters with key radical species, illustrating the high reactivity of these compounds towards oxidative and reductive radicals.

Biotic Transformation Pathways in Environmental Compartments

Biotic degradation is considered the most significant and effective pathway for the elimination of phthalates from the environment. d-nb.inforsc.org A wide variety of microorganisms, including bacteria and fungi, are capable of degrading phthalate esters under both aerobic and anaerobic conditions. d-nb.infoproquest.comiwaponline.com

The microbial degradation of phthalate esters is typically initiated by the hydrolysis of the ester bonds. d-nb.infonih.govresearchgate.net In the case of a phthalate diester, this occurs in two steps: first, the diester is hydrolyzed to a monoester, and then the monoester is further hydrolyzed to phthalic acid and the corresponding alcohol. researchgate.netnih.govfrontiersin.org For this compound, this initial step would involve the cleavage of the single ester bond to yield phthalic acid and glycerol (B35011).

Following the initial hydrolysis, the resulting phthalic acid is further metabolized. Under aerobic conditions, the degradation pathway typically involves the dihydroxylation of the phthalate ring by dioxygenase enzymes, leading to the formation of intermediates like protocatechuic acid. nih.govnih.govresearchgate.net This intermediate is then subject to ring cleavage, either through an ortho- or meta-pathway, and is ultimately mineralized to carbon dioxide and water. nih.govcore.ac.uk

A diverse range of bacteria have been isolated that can efficiently degrade various phthalate esters. proquest.com Some strains can tolerate high concentrations of phthalates and even degrade mixtures of different phthalate compounds. proquest.com Fungi have also been shown to be capable of biotransforming phthalate esters, with pathways involving both hydrolytic cleavage and oxidative O-dealkylation catalyzed by cytochrome P450 monooxygenases. nih.govfrontiersin.org For example, the fungus Phoma sp. has been shown to biotransform dibutyl phthalate (DBP) primarily through de-esterification via cytochrome P450-catalyzed oxidative O-dealkylation. nih.gov

The biotransformation of phthalates in wild marine organisms has also been studied, with the primary metabolites, monoalkyl phthalate esters, being important indicators of exposure. nih.gov The metabolism in these organisms can lead to trophic dilution, where the concentration of the compounds decreases at higher trophic levels due to metabolic transformation. nih.gov

Once phthalic acid is formed, dioxygenases play a crucial role in the subsequent aerobic degradation. nih.govresearchgate.net There are two main types of phthalate dioxygenases in bacteria: those that catalyze 3,4-dihydroxylation and those that catalyze 4,5-dihydroxylation of the phthalate ring. nih.gov These reactions introduce hydroxyl groups onto the aromatic ring, which is a critical step for subsequent ring cleavage. nih.govnih.gov

In some facultatively anaerobic bacteria, a hybrid degradation pathway has been identified that involves both oxygen-sensitive and oxygen-dependent enzymes. nih.gov This allows these bacteria to degrade phthalates under both anoxic and oxic conditions. nih.gov Under anaerobic conditions, the degradation of phthalate involves its activation to phthaloyl-CoA, followed by decarboxylation to benzoyl-CoA, which is a central intermediate in the anaerobic metabolism of many aromatic compounds. d-nb.infonih.gov

The enzymes involved in phthalate degradation are often inducible, meaning their production is triggered by the presence of the phthalate ester or its metabolic intermediates. oup.com

Environmental Distribution and Mobility in Diverse Matrices

No specific studies on the environmental distribution or mobility of this compound in soil, sediment, water, or air were found in the available literature. General principles of environmental science suggest that its ionic nature and the presence of hydroxyl groups would make it more mobile in aqueous environments compared to its non-polar phthalate relatives.

There is no published research specifically investigating the sorption and desorption coefficients (such as Kd or Koc) or the kinetic dynamics for this compound in soil and sediment. For other phthalate esters, sorption is a key process influencing their environmental distribution, with factors like soil organic matter content playing a crucial role. localpharmaguide.com However, due to its higher polarity, it is hypothesized that this compound would exhibit weaker sorption to soil and sediment particles, leading to greater mobility.

Specific data on the leaching and transport potential of this compound in aquatic systems are not available. Its high expected water solubility suggests a high potential for leaching from soils into groundwater and for transport within surface water bodies. Unlike hydrophobic phthalates that tend to partition into sediment, this compound would likely remain predominantly in the water column.

Analytical Methodologies for Environmental Monitoring

While there are well-established analytical methods for common phthalates and their metabolites in various matrices, specific methodologies validated for the environmental monitoring of this compound in water or soil are not described in the reviewed literature. frontiersin.orgepa.gov Generally, the analysis of polar, water-soluble organic compounds in environmental samples is challenging.

For related polar phthalate metabolites in biological samples (e.g., urine), techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are standard. nih.govnih.gov Such an approach would likely be adaptable for environmental matrices. A hypothetical method would involve solid-phase extraction (SPE) to concentrate the analyte from a water sample, followed by instrumental analysis.

Table 1: Hypothetical Analytical Approach for this compound in Water

| Parameter | Method/Technique | Description |

| Sample Preparation | Solid-Phase Extraction (SPE) | A polar-functionalized SPE cartridge would be used to retain the compound from a large volume water sample, followed by elution with a suitable organic solvent. |

| Analysis | High-Performance Liquid Chromatography (HPLC) | Reversed-phase chromatography might be employed, but a more polar column (e.g., HILIC or a polar-embedded phase) could provide better retention and separation. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and selective detection would be achieved by monitoring specific precursor-to-product ion transitions in negative ion mode, given the carboxylate group. |

Without specific research, key validation data such as method detection limits (MDL), limits of quantitation (LOQ), and recovery percentages for environmental matrices remain undetermined.

Applications in Materials Science and Industrial Chemistry Non Prohibited

Role as a Monomer or Precursor in Polymer Chemistry

The presence of two hydroxyl groups and a carboxylate salt function positions Sodium (2,3-dihydroxypropyl) phthalate (B1215562) as a multifunctional monomer for the synthesis of advanced polymers.

Synthesis of Phthalate-Based Copolymers and Oligomers

Theoretically, Sodium (2,3-dihydroxypropyl) phthalate can be utilized as a comonomer in polycondensation reactions to synthesize phthalate-based copolyesters and oligomers. The diol functionality of the 2,3-dihydroxypropyl group can react with dicarboxylic acids or their derivatives (e.g., acid chlorides or esters) to form polyester (B1180765) chains. This process is analogous to the well-established synthesis of glyptal resins from glycerol (B35011) and phthalic anhydride (B1165640). scielo.brneliti.comunnes.ac.idresearchgate.nete3s-conferences.org

In a hypothetical polycondensation reaction, this compound could be reacted with a diacid, such as adipic acid, to form a linear copolyester. The sodium carboxylate group would remain as a pendant functional group along the polymer backbone, introducing ionic character to the polyester. The incorporation of such a monomer would be expected to significantly influence the properties of the resulting copolymer, such as solubility, thermal characteristics, and hydrophilicity. jku.at

Table 1: Hypothetical Properties of a Copolyester Derived from this compound and Adipic Acid

| Property | Predicted Characteristic | Rationale |

| Glass Transition Temp. (Tg) | Elevated compared to non-ionic analogue | The ionic pendant groups would restrict chain mobility through electrostatic interactions, thus increasing the Tg. |

| Solubility | Enhanced solubility in polar solvents | The presence of sodium carboxylate and hydroxyl groups would increase the polymer's polarity and potential for hydrogen bonding. researchgate.net |

| Thermal Stability | Moderate | While the polyester backbone is stable, the ionic cross-links may influence the degradation pathway. |

| Mechanical Properties | Potentially improved toughness | The combination of flexible aliphatic segments from adipic acid and ionic interactions could lead to a tougher material. |

This table presents hypothetical data based on established principles of polymer chemistry.

Exploration in Novel Polymerization Technologies

Modern controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization, are known for their tolerance to a wide range of functional groups, including hydroxyls. mdpi.comrsc.orgcmu.eduwikipedia.org This opens up theoretical pathways for the use of this compound in creating well-defined polymer architectures.

For instance, one of the hydroxyl groups on the monomer could be esterified with an ATRP initiator, such as 2-bromoisobutyryl bromide. The resulting functionalized monomer could then be copolymerized with other vinyl monomers (e.g., styrenes, acrylates) to yield graft copolymers. In this scenario, the phthalate-containing monomer would be grafted onto a polymer backbone, creating a polymer with pendant ionic and diol functionalities. Such materials could have applications as specialized coatings, dispersants, or compatibilizers. The ability to control the polymerization process would allow for precise tuning of the graft length and density, thereby controlling the final material properties. researchgate.netcmu.edutechconnect.org

Integration into Functional Materials and Composites

The incorporation of this compound into a polymer matrix, either as a monomer or an additive, is expected to impart unique functional properties.

Contribution to Polymer Processability (Theoretical Frameworks)

The processability of polymers is highly dependent on their rheological properties, which are influenced by intermolecular forces. The functional groups on this compound could theoretically enhance polymer processability in several ways:

Internal Plasticization: The flexible 2,3-dihydroxypropyl side chain could increase the free volume within a polymer matrix, leading to a reduction in the glass transition temperature and melt viscosity.

Hydrogen Bonding: The pendant hydroxyl groups are capable of forming hydrogen bonds. researchgate.netunacademy.comwiley-vch.de In a polymer melt, these reversible cross-links could influence the viscoelastic response of the material, potentially improving melt strength.

Ionic Interactions: The sodium phthalate moiety introduces strong ionic interactions. In a non-polar polymer matrix, these ionic groups would likely aggregate, forming physical cross-links that could significantly impact the melt rheology. acs.orgdigitellinc.comnih.gov

Interactions in Blends and Multi-component Systems

A significant challenge in materials science is the inherent immiscibility of most polymer pairs. researchgate.net The incorporation of monomers with specific functionalities can enhance the compatibility of polymer blends. A copolymer containing this compound units could act as a compatibilizer for immiscible blends, particularly those involving polar and non-polar components.

The hydroxyl groups can form hydrogen bonds with polymers containing ether, carbonyl, or amine groups (e.g., polyesters, polyamides, polyethers), which can enhance miscibility. nsysu.edu.twresearchgate.netresearchgate.net Furthermore, the ionic sodium phthalate group can participate in strong ion-dipole or ion-ion interactions, which have been shown to be a powerful tool for compatibilizing otherwise immiscible polymers. acs.orgnih.govacs.org For example, in a blend of a non-polar polymer like polypropylene (B1209903) and a polar polymer like poly(methyl methacrylate), a copolymer containing this compound could theoretically situate itself at the interface, with the phthalate and hydroxyl groups interacting with the polar phase and the rest of the copolymer backbone mingling with the non-polar phase, thus improving interfacial adhesion and stabilizing the blend morphology.

Utilization in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The structure of this compound, featuring both a carboxylate group and a diol, makes it a potentially interesting ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com The field of crystal engineering focuses on the rational design of such crystalline materials from molecular building blocks. rsc.orgnih.govrsc.org

The carboxylate group of the phthalate moiety can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), while the two hydroxyl groups on the propyl chain offer additional potential coordination sites. This multi-functional nature could lead to the formation of complex, multi-dimensional networks.

Table 2: Potential Coordination Modes of Phthalate Derivatives in MOFs

| Phthalate Derivative | Functional Groups for Coordination | Potential Coordination Behavior |

| Terephthalic Acid | Two para-substituted carboxylates | Acts as a linear linker, forming a variety of framework topologies. |

| Phthalic Acid | Two ortho-substituted carboxylates | Can act as a chelating or bridging ligand, often leading to more compact structures. |

| 3-Nitrophthalic Acid | Two carboxylates, one nitro group | The nitro group can also participate in coordination or hydrogen bonding, influencing the final structure. |

| This compound (Theoretical) | One carboxylate, two hydroxyls | Could act as a tridentate ligand, bridging multiple metal centers through both the carboxylate and diol functionalities, potentially leading to novel framework topologies. |

This table provides a comparative overview based on known coordination chemistry principles.

Ligand Behavior in Metal Complexation

There is currently no available scientific literature or empirical data detailing the behavior of this compound as a ligand in metal complexation. The coordination chemistry of this specific compound, including its binding modes, stability constants with various metal ions, and the structural characteristics of any resulting complexes, has not been documented in peer-reviewed studies. Therefore, no research findings on its efficacy or behavior as a chelating agent can be presented.

Design of Phthalate-Containing MOF Structures

Consistent with the lack of information on its coordination chemistry, there are no studies available that describe the use of this compound as a linker or strut in the design and synthesis of metal-organic frameworks (MOFs). The potential for this molecule to form porous, crystalline structures with metal ions has not been explored in the existing body of scientific research. As a result, no data on MOF structures, their properties, or specific applications derived from this particular phthalate derivative can be provided.

Future Research Directions and Emerging Methodologies

Development of Green and Sustainable Synthetic Routes for Phthalate (B1215562) Salts

The traditional synthesis of phthalate esters often involves catalysts and conditions that are not environmentally benign. google.com A significant push in modern chemistry is the development of "green" and sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.net

One promising avenue is the use of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and efficiency under mild conditions. nih.gov For instance, the synthesis of functionalized phthalates could be achieved through enzymatic esterification. Another approach involves the use of solid acid catalysts or ionic liquids, which can be easily separated from the reaction mixture and reused, thus simplifying the production process and reducing waste. researchgate.netresearchgate.net Research has shown successful synthesis of phthalate plasticizers using functionalized dicationic ionic liquids as efficient and reusable catalysts, achieving high yields under solvent-free conditions. researchgate.net

Furthermore, the valorization of waste-derived materials is a key aspect of sustainable synthesis. Glycerol (B35011), a byproduct of biodiesel production, is an attractive renewable feedstock. nih.gov Studies have explored the synthesis of polyesters from glycerol and phthalic acid, indicating the potential to create valuable polymers from bio-based resources. scielo.br The synthesis of N-(2,3-dihydroxypropyl)arylamides, which share a structural similarity with the target compound, has been achieved through a process that involves a chiral epoxide, highlighting a potential pathway for producing enantiomerically pure functionalized phthalates. beilstein-journals.org This methodology is significant from a green chemistry perspective as it offers high yields and enantioselectivity. beilstein-journals.org

The table below summarizes various green catalytic approaches for phthalate synthesis.

| Catalyst Type | Reactants | Key Advantages | Reference |